Cas no 115491-97-9 (L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1))
![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) structure](https://ja.kuujia.com/scimg/cas/115491-97-9x500.png)
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) 化学的及び物理的性質
名前と識別子
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- Aloc-Val-OH.DCHA
- Aloc-L-Val-OH*DCHA
- ((Allyloxy)carbonyl)-L-valine dicyclohexylammonium salt
- N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
- L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
- ALOC-VAL-OH DCHA
- N-ALPHA-ALLYLOXYCARBONYL-L-VALINE DICYCLOHEXYAMMONIUM SALT
- N-α-Allyloxycarbonyl-L-valine dicyclohexylammonium salt
-
- MDL: MFCD08272305
- インチ: 1S/C12H23N.C9H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-14-9(13)10-7(6(2)3)8(11)12/h11-13H,1-10H2;4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t;7-/m.0/s1
- InChIKey: IDEDQCVMDXQLMC-ZLTKDMPESA-N
- ほほえんだ: OC([C@H](C(C)C)NC(=O)OCC=C)=O.N(C1CCCCC1)C1CCCCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 341
- トポロジー分子極性表面積: 87.7
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525796-1 g |
Aloc-L-Val-OH*DCHA; . |
115491-97-9 | 1g |
€615.00 | 2023-06-14 | ||
abcr | AB525796-1g |
Aloc-L-Val-OH*DCHA; . |
115491-97-9 | 1g |
€705.00 | 2025-02-13 |
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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6. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)に関する追加情報
Comprehensive Overview of L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (CAS No. 115491-97-9)
The compound L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (CAS No. 115491-97-9) is a specialized chemical entity that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound, which combines L-Valine derivatives with N-cyclohexylcyclohexanamine, exhibits unique properties that make it valuable for various applications. Its molecular structure and interactions have been the subject of extensive studies, particularly in the context of peptide synthesis and chiral auxiliaries.
One of the key features of this compound is its role as a protected amino acid derivative. The (2-propen-1-yloxy)carbonyl group serves as a protective moiety for the amino group of L-Valine, enabling selective reactions in complex synthetic pathways. This property is particularly relevant in the synthesis of peptides and peptidomimetics, where protecting groups are essential to prevent unwanted side reactions. Researchers and chemists often search for "best protecting groups for amino acids" or "L-Valine derivatives in peptide synthesis," highlighting the importance of compounds like this in modern organic chemistry.
The 1:1 composition with N-cyclohexylcyclohexanamine adds another layer of functionality to this compound. N-cyclohexylcyclohexanamine is known for its role as a base or a chiral auxiliary in asymmetric synthesis. This combination may enhance the compound's solubility, stability, or reactivity, making it a versatile reagent in laboratory settings. Users frequently inquire about "chiral auxiliaries in asymmetric synthesis" or "N-cyclohexylcyclohexanamine applications," reflecting the growing interest in such multifunctional compounds.
In the context of current trends, the demand for sustainable and green chemistry solutions has led to increased scrutiny of chemical reagents and their environmental impact. L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) aligns with these trends due to its potential for high atom economy and minimal waste generation in synthetic processes. Queries like "green chemistry in amino acid protection" or "eco-friendly peptide synthesis" are becoming more common, underscoring the need for compounds that balance efficacy with environmental considerations.
From a pharmaceutical perspective, this compound's relevance extends to drug discovery and development. The L-Valine moiety is a crucial building block for many biologically active molecules, including antiviral and anticancer agents. Researchers exploring "L-Valine in drug design" or "amino acid-based therapeutics" will find this compound particularly intriguing. Its compatibility with various reaction conditions and its potential to improve drug bioavailability are areas of active investigation.
Another notable aspect is the compound's potential in material science. The combination of L-Valine and N-cyclohexylcyclohexanamine could lead to novel materials with unique mechanical or optical properties. For instance, such derivatives might be used in the development of biodegradable polymers or smart materials. Searches for "amino acid-based polymers" or "advanced materials from chiral compounds" reflect the interdisciplinary interest in these applications.
Quality control and analytical characterization are critical for compounds like L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1). Techniques such as HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. Professionals often search for "analytical methods for amino acid derivatives" or "HPLC analysis of protected amino acids," emphasizing the need for robust quality assurance protocols.
In summary, L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (CAS No. 115491-97-9) is a multifaceted compound with broad applicability in organic synthesis, pharmaceuticals, and material science. Its unique structural features, combined with the growing emphasis on sustainability and innovation, position it as a valuable tool for researchers and industry professionals alike. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial settings.
115491-97-9 (L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)) 関連製品
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